Comparing the Cross-Coupling Potential of 2-Bromo-6-methoxypyridin-4-ol to its Chloro Analog
The choice between a bromo- and a chloro-pyridine for cross-coupling reactions is critical for optimizing reaction conditions and yields. The C-Br bond in 2-Bromo-6-methoxypyridin-4-ol offers a significant kinetic advantage over the corresponding C-Cl bond in 2-Chloro-6-methoxypyridin-4-ol due to its lower bond dissociation energy, making it more reactive in oxidative addition with palladium catalysts [1]. This reactivity difference is a key procurement decision point for researchers seeking efficient and mild reaction conditions.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | BDE for C-Br is approximately 285 kJ/mol (for aryl bromides) |
| Comparator Or Baseline | BDE for C-Cl in 2-Chloro-6-methoxypyridin-4-ol is approximately 397 kJ/mol (for aryl chlorides) |
| Quantified Difference | C-Br bond is approximately 112 kJ/mol (28%) weaker than C-Cl bond |
| Conditions | Thermodynamic bond strength comparison for typical aryl-halogen bonds. |
Why This Matters
This lower BDE translates to milder reaction conditions and higher yields in cross-coupling reactions, making it the preferred choice for complex molecule synthesis.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. View Source
